molecular formula C11H12O B14604055 Spiro[4.6]undeca-6,8,10-trien-2-one CAS No. 61063-88-5

Spiro[4.6]undeca-6,8,10-trien-2-one

Cat. No.: B14604055
CAS No.: 61063-88-5
M. Wt: 160.21 g/mol
InChI Key: ADTQSFHRADNRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.6]undeca-6,8,10-trien-2-one is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic system with a shared carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.6]undeca-6,8,10-trien-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undeca-6,8,10-trien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Spiro[4

Mechanism of Action

The mechanism by which Spiro[4.6]undeca-6,8,10-trien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.6]undeca-6,8,10-trien-2-one is unique due to its specific ring size and the presence of multiple double bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

61063-88-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

spiro[4.6]undeca-6,8,10-trien-3-one

InChI

InChI=1S/C11H12O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h1-4,6-7H,5,8-9H2

InChI Key

ADTQSFHRADNRSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1=O)C=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.